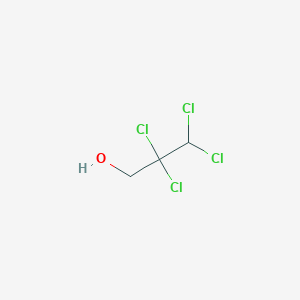
2,2,3,3-Tetrachloropropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetrachloropropan-1-ol is a chlorinated organic compound with the molecular formula C3H4Cl4O It is characterized by the presence of four chlorine atoms attached to the carbon atoms in the propanol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrachloropropan-1-ol typically involves the chlorination of propanol derivatives. One common method is the chlorination of 1,2,3-trichloropropane using chlorine gas in the presence of actinic light. This process involves multiple steps, including dehydrochlorination and isomerization, to achieve the desired tetrachlorinated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination and fractionation to separate the desired product from by-products. The use of catalysts and optimized reaction conditions ensures higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3,3-Tetrachloropropan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated derivatives.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or zinc in acidic conditions.
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Major Products:
Oxidation: Tetrachloropropanal or tetrachloropropanoic acid.
Reduction: Dichloropropanol or trichloropropanol.
Substitution: Various substituted propanols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrachloropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pesticides, solvents, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetrachloropropan-1-ol involves its interaction with molecular targets through its chlorinated structure. The presence of multiple chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to specific biochemical effects .
Vergleich Mit ähnlichen Verbindungen
2,2,3,3-Tetrachloropropanal: Similar structure but with an aldehyde group.
2,2,3,3-Tetrachloropropanoic acid: Similar structure but with a carboxylic acid group.
1,2,3-Trichloropropane: Fewer chlorine atoms and different reactivity.
Uniqueness: 2,2,3,3-Tetrachloropropan-1-ol is unique due to its specific arrangement of chlorine atoms and hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
2736-74-5 |
|---|---|
Molekularformel |
C3H4Cl4O |
Molekulargewicht |
197.9 g/mol |
IUPAC-Name |
2,2,3,3-tetrachloropropan-1-ol |
InChI |
InChI=1S/C3H4Cl4O/c4-2(5)3(6,7)1-8/h2,8H,1H2 |
InChI-Schlüssel |
CMNKACUORHFGGT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(Cl)Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)
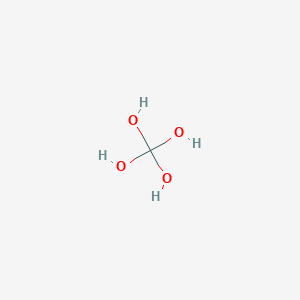


![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)
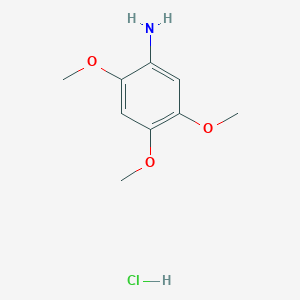

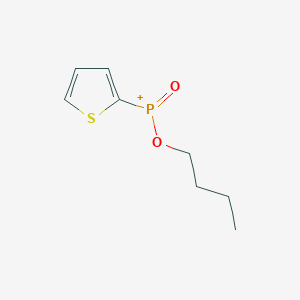

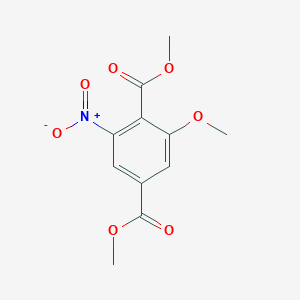
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
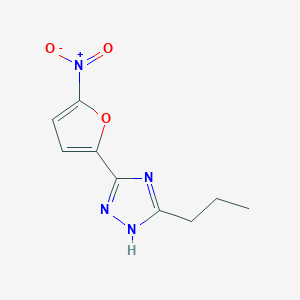
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)

